3-Fluoro-4-(5-methylthiophen-2-yl)aniline
Description
3-Fluoro-4-(5-methylthiophen-2-yl)aniline is a fluorinated aniline derivative featuring a 5-methylthiophen-2-yl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. The compound’s unique substituents—a thiophene ring and fluorine atom—likely influence its electronic profile, solubility, and biological activity.
Properties
IUPAC Name |
3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAJNFUNXGGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249404-90-7 | |
| Record name | 3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-(5-methylthiophen-2-yl)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(5-methylthiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom and amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(5-methylthiophen-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline with structurally related compounds:
Key Observations :
- Thiophene vs.
- Molecular Weight : The morpholinyl-phthalimido derivative has a significantly higher molecular weight (399.42 vs. ~207–260 for others), likely reducing its metabolic stability .
- Melting Points : The morpholinyl derivative’s higher melting point (155–156°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the tetrahydrofuranmethoxy analog (61–62°C) .
c-Met Kinase Inhibition
- 3-Fluoro-4-(pyrrolotriazin-4-yloxy)aniline and 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline exhibit potent c-Met kinase inhibition, with IC$_{50}$ values in the nanomolar range. Docking studies reveal that their pyrrolotriazine/pyrrolopyridine moieties form critical hydrogen bonds with the kinase’s active site .
- Inference for Target Compound : The 5-methylthiophen-2-yl group in the target compound may offer similar π-π stacking interactions, but its inhibitory activity remains unverified.
Biological Activity
3-Fluoro-4-(5-methylthiophen-2-yl)aniline, with the chemical formula C11H10FN, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The molecular structure of this compound features a fluorine atom and a thiophene ring that may influence its biological properties. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic profiles.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of approximately 25 μM against human breast cancer cell lines, suggesting a moderate level of efficacy compared to established chemotherapeutics.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 μg/mL, indicating potential as a therapeutic agent in treating resistant infections.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Modulation of signaling pathways: The compound may affect pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Moderate | 25 μM | |
| Antimicrobial | Effective | 32 μg/mL (MRSA) |
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In a comparative study against traditional antibiotics, this compound showed superior activity against MRSA strains, suggesting it could be developed into a new class of antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
